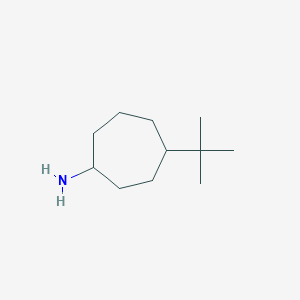

4-Tert-butylcycloheptan-1-amine

Description

Significance of Alicyclic Amines in Contemporary Chemical Research

Alicyclic amines, which are non-aromatic ring structures containing a nitrogen atom, are fundamental building blocks in the design of a vast array of chemical entities. researchgate.net Their prevalence is particularly notable in medicinal chemistry, where they are integral components of numerous approved drugs. nih.govresearchgate.net The incorporation of alicyclic amine moieties can significantly influence the physicochemical and pharmacokinetic properties of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

These cyclic amines, including but not limited to piperidine (B6355638), pyrrolidine, and azepane, often serve as key pharmacophores, directly interacting with biological targets. nih.govbohrium.com Furthermore, their structural features can be strategically modified to optimize potency, selectivity, and metabolic stability. nih.gov The electron-rich nitrogen and adjacent carbon atoms are often sites of metabolic activity, undergoing transformations such as N-oxidation, N-dealkylation, and ring hydroxylation. nih.govbohrium.com A thorough understanding of these metabolic pathways is crucial for the design of safer and more effective therapeutic agents. nih.gov

Unique Structural Attributes of the Cycloheptane (B1346806) Ring System

The cycloheptane ring, a seven-membered carbocycle, possesses distinct conformational flexibility that sets it apart from smaller and larger ring systems. Unlike the relatively rigid cyclohexane (B81311), which predominantly exists in a stable chair conformation, cycloheptane can adopt several low-energy conformations, including the twist-chair and twist-boat forms. biomedres.us This fluxional nature arises from the relief of angle and eclipsing strain that would be present in a planar structure. libretexts.orglibretexts.org

However, cycloheptane and larger rings can experience transannular strain, which is steric hindrance between atoms on opposite sides of the ring. libretexts.orglibretexts.org The dynamic interplay of these conformational possibilities provides a unique three-dimensional scaffold for the attachment of functional groups. This structural complexity can be exploited in drug design to achieve specific spatial orientations of substituents, potentially leading to enhanced binding affinity and selectivity for a biological target. The general formula for a cycloalkane is CnH2n. libretexts.org

Overview of Research Perspectives on 4-Tert-butylcycloheptan-1-amine and Analogues

Research into this compound and its analogues is driven by the desire to explore the chemical space offered by the cycloheptane scaffold. The bulky tert-butyl group at the 4-position can act as a conformational lock, influencing the preferred orientation of the amine group and other substituents. This can have significant implications for the molecule's reactivity and biological activity.

While specific research on this compound is not extensively documented in publicly available literature, the broader field of cycloheptylamine (B1194755) chemistry provides a strong foundation for its investigation. The synthesis of cycloheptylamine itself has been a subject of study, with various methods developed for its preparation. acs.org Research on substituted cycloheptenes, which can be precursors to cycloheptylamines, is also an active area, with methods like rhodium-catalyzed cycloadditions being developed. organic-chemistry.org The exploration of such substituted cycloheptylamines is often aimed at developing novel ligands for catalysis or new scaffolds for medicinal chemistry.

Scope and Objectives of the Comprehensive Research Review

The primary objective of this review is to provide a focused and scientifically rigorous examination of the chemical compound this compound. This will be achieved by:

Presenting key data: Compiling and presenting available data on the properties of related compounds to infer the characteristics of this compound.

Highlighting synthetic context: Placing the compound within the broader context of organic synthesis, drawing on established methods for the preparation of cycloheptylamines and related structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butylcycloheptan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9-10H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRUOAOJNGXQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Tert Butylcycloheptan 1 Amine

Stereoselective and Diastereoselective Synthesis

The spatial arrangement of the tert-butyl and amine groups on the cycloheptane (B1346806) ring is crucial for the biological activity of 4-tert-butylcycloheptan-1-amine. Consequently, significant research has been dedicated to developing synthetic methods that afford specific stereoisomers.

Reductive Amination Routes from Substituted Cycloheptanones

Reductive amination of 4-tert-butylcycloheptanone (B1266959) stands as a primary and direct method for the synthesis of this compound. organic-chemistry.orgmdpi.com This one-pot reaction typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an amine equivalent, in the presence of a reducing agent. mdpi.com The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome, yielding either the cis or trans isomer as the major product.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com For instance, the Leuckart reaction, which utilizes formic acid as both the reducing agent and a component of the amine source (formamide or ammonium (B1175870) formate), has been explored for the synthesis of related cycloalkylamines. mdpi.com The stereochemical course of these reactions is often dictated by the steric hindrance imposed by the bulky tert-butyl group, which influences the direction of hydride attack on the intermediate imine or iminium ion.

Biocatalytic approaches using amine transaminases (ATAs) have also emerged as a powerful tool for the stereoselective amination of ketones. researchgate.net These enzymes can exhibit high stereoselectivity, offering a green and efficient alternative to traditional chemical methods for producing specific isomers of this compound. researchgate.net

Nucleophilic Addition to Imines and Nitriles

The nucleophilic addition of organometallic reagents to imines or nitriles provides an alternative pathway to construct the carbon-nitrogen bond in this compound. wiley-vch.delibretexts.org The synthesis of the requisite imine is typically achieved through the condensation of an appropriate aldehyde or ketone with a primary amine. unizin.orgopenstax.org The stability and reactivity of the imine are critical factors, and in some cases, in-situ generation is preferred. nih.gov

Once the imine is formed, the addition of a nucleophile, such as an organolithium or Grignard reagent, to the electrophilic carbon of the C=N bond establishes the desired amine. wiley-vch.de The stereoselectivity of this addition can be controlled by the use of chiral auxiliaries attached to the imine nitrogen. wiley-vch.de

Alternatively, the reduction of nitriles offers a route to primary amines. libretexts.orgyoutube.com A nitrile group can be introduced into the 4-tert-butylcycloheptyl framework, followed by reduction using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield this compound. libretexts.orgyoutube.com

Table 1: Comparison of Nucleophilic Addition Methods

| Method | Substrate | Reagent | Key Features |

| Imine Addition | 4-tert-butylcycloheptyl imine | Organometallic Reagents (e.g., Grignard) | Allows for the introduction of various substituents. Stereoselectivity can be directed by chiral auxiliaries. wiley-vch.de |

| Nitrile Reduction | 4-tert-butylcycloheptanecarbonitrile | LiAlH₄ | Direct route to the primary amine. libretexts.orgyoutube.com |

Ring-Closing Metathesis Approaches for Cycloheptane Ring Formation

Ring-closing metathesis (RCM) has become a powerful and versatile tool for the construction of cyclic structures, including the seven-membered cycloheptane ring. wikipedia.orgorganic-chemistry.org This reaction typically involves an acyclic diene precursor that, in the presence of a transition metal catalyst (commonly ruthenium-based Grubbs catalysts), undergoes an intramolecular cyclization to form a cycloalkene with the expulsion of a small volatile alkene like ethylene. wikipedia.orgpitt.edu

For the synthesis of a precursor to this compound, a diene containing the tert-butyl group and a nitrogen-containing functional group can be designed. The subsequent RCM reaction would generate a tert-butyl-substituted cycloheptene (B1346976) derivative. This unsaturated ring can then be further functionalized, for instance, by hydrogenation of the double bond and conversion of the nitrogen-containing group to an amine, to afford the final product. The strategic placement of substituents on the starting diene can influence the stereochemistry of the final product. The efficiency of RCM can be influenced by factors such as the catalyst generation and the ring size being formed. nih.govthieme-connect.de

Acid-Catalyzed Cyclization Strategies for Cyclic Amine Formation

While less common for the direct formation of this compound, acid-catalyzed cyclization reactions are a fundamental strategy in the synthesis of various cyclic amines. These reactions often involve an acyclic precursor containing both a nucleophilic amine and an electrophilic group (or a group that can be converted to an electrophile under acidic conditions). The acid catalyst promotes an intramolecular reaction, leading to the formation of the heterocyclic ring.

In the context of synthesizing the cycloheptane ring of this compound, an appropriately substituted acyclic precursor could potentially undergo an acid-catalyzed cyclization. However, the formation of a seven-membered carbocycle through this method can be challenging due to entropic factors. More commonly, acid catalysis is employed in reactions like the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines or in intramolecular Friedel-Crafts reactions. While not directly forming the cycloheptylamine (B1194755), these principles could be adapted in a multi-step synthesis.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound is of paramount importance for its application in pharmaceuticals and other biologically active molecules. nih.gov Asymmetric synthesis aims to produce a chiral compound in high enantiomeric excess.

Chiral Auxiliary-Mediated Approaches

A well-established and reliable method for asymmetric synthesis involves the use of a chiral auxiliary. researchgate.net In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of enantiopure this compound, a chiral auxiliary can be attached to the nitrogen atom of an imine precursor derived from 4-tert-butylcycloheptanone. researchgate.net A prominent example of such an auxiliary is tert-butanesulfinamide. nih.govyale.edu The condensation of tert-butanesulfinamide with 4-tert-butylcycloheptanone would yield a chiral N-sulfinyl imine. The subsequent nucleophilic addition to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. researchgate.net Finally, acidic cleavage of the N-sulfinyl group would afford the enantiomerically enriched this compound.

Table 2: Chiral Auxiliary-Mediated Synthesis

| Auxiliary | Key Reaction | Stereochemical Control | Reference |

| tert-Butanesulfinamide | Nucleophilic addition to N-sulfinyl imine | The chiral sulfinyl group directs the approach of the nucleophile. | nih.govyale.eduresearchgate.net |

Enantioselective Catalysis (e.g., Asymmetric Hydrogenation of Unsaturated Nitrogenated Compounds)

Enantioselective catalysis offers a direct route to chiral molecules from prochiral precursors. A highly effective method for synthesizing chiral amines is the asymmetric hydrogenation of imines. nih.govliv.ac.uk This approach, if applied to the synthesis of this compound, would likely involve the hydrogenation of a precursor imine, such as one formed from 4-tert-butylcycloheptanone.

The process would utilize a chiral catalyst, often a transition metal complex with a chiral ligand, to facilitate the addition of hydrogen across the C=N double bond of the imine. rsc.org The chirality of the catalyst directs the hydrogenation to occur preferentially on one face of the imine, leading to the formation of one enantiomer of the amine in excess. For instance, palladium-based catalysts with chiral phosphine (B1218219) ligands like (S)-SegPhos or (S)-SynPhos have shown high enantioselectivity (87-99% ee) in the asymmetric hydrogenation of various ketimines. dicp.ac.cn Similarly, iridium(III) catalysts paired with a chiral phosphate (B84403) anion have demonstrated excellent enantioselectivity (up to 99% ee) for the hydrogenation of acyclic imines. liv.ac.uk

Table 1: Potential Chiral Catalysts for Asymmetric Hydrogenation of Imines

| Catalyst Type | Chiral Ligand/Anion Example | Reported Enantiomeric Excess (ee) for other imines |

| Palladium Complex | (S)-SegPhos | 87-99% |

| Palladium Complex | (S)-SynPhos | 88-97% |

| Iridium(III) Complex | Chiral Phosphate Anion | up to 99% |

| BINOL-derived Phosphoric Acids | Hantzsch esters | Good yields, high enantioselectivities |

This table presents examples of catalyst systems that have been successful in the asymmetric hydrogenation of other imines and could potentially be adapted for the synthesis of this compound.

Kinetic Resolution Techniques

Kinetic resolution is a method used to separate a racemic mixture of a chiral compound. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster, leaving the other, less reactive enantiomer in excess. wikipedia.org

For the resolution of racemic this compound, an enzymatic approach could be highly effective. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for the kinetic resolution of amines through enantioselective acylation. wikipedia.org In a typical procedure, the racemic amine is treated with an acylating agent in the presence of the enzyme. One enantiomer is acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer of the amine. This method has been successfully applied to resolve various racemic amines, achieving high enantiomeric excess (>97% ee) for both the acylated product and the remaining amine. wikipedia.org

Another enzymatic strategy involves the use of amine dehydrogenases (AmDHs). d-nb.info An engineered AmDH from Geobacillus stearothermophilus, for instance, has been used for the kinetic resolution of pharmaceutically relevant racemic α-chiral primary amines. d-nb.info The enzyme selectively oxidizes one enantiomer, allowing the other to be recovered with high enantiopurity (>99% ee). d-nb.info While specific studies on this compound are not documented, the broad applicability of these enzymatic methods to other chiral amines suggests their potential utility. d-nb.inforesearchgate.net

Table 2: Potential Kinetic Resolution Methods for Racemic this compound

| Method | Chiral Reagent/Catalyst | Principle | Potential Outcome |

| Enzymatic Acylation | Candida antarctica lipase B (CALB) | Enantioselective acylation of one enantiomer | Separation of acylated amine from unreacted amine enantiomer |

| Enzymatic Oxidation | Engineered Amine Dehydrogenase (AmDH) | Enantioselective oxidation of one enantiomer | Recovery of the non-oxidized amine enantiomer in high ee |

This table outlines potential kinetic resolution strategies based on established methods for other chiral amines.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. nih.govresearchgate.net These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. nih.gov

Solvent-Free and Aqueous Reaction Media Utilization

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. acs.org Performing reactions under solvent-free conditions or in water are highly desirable alternatives. rsc.orgtandfonline.comumich.edu

Reductive amination, a key step in amine synthesis, can often be performed under solvent-free conditions. organic-chemistry.org For example, the reductive amination of aldehydes and ketones using sodium borohydride can be activated by boric acid, p-toluenesulfonic acid monohydrate, or benzoic acid without the need for a solvent. organic-chemistry.org Another approach involves a catalyst- and solvent-free reductive amination using pinacolborane (HBpin). rsc.org These methods have been shown to be effective for a wide range of substrates and could potentially be adapted for the synthesis of this compound.

Reactions in aqueous media are also a cornerstone of green chemistry. mdpi.com While the solubility of nonpolar substrates like 4-tert-butylcycloheptanone might be limited in water, the use of surfactants to create nanomicelles can facilitate reactions such as reductive amination in an aqueous environment.

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in green chemistry. diva-portal.orgrsc.org Enzymes operate under mild conditions (pH and temperature), are highly selective, and are biodegradable. diva-portal.org

Transaminases (TAs) are particularly promising for the synthesis of chiral amines. rsc.org They can catalyze the asymmetric synthesis of amines from prochiral ketones with excellent enantioselectivity. diva-portal.org A transaminase could potentially be used to convert 4-tert-butylcycloheptanone directly into a single enantiomer of this compound. Recent research has demonstrated the successful use of transaminases for the production of trans-4-substituted cyclohexane-1-amines, which are structurally similar to the target molecule. researchgate.net This highlights the feasibility of employing transaminases for the synthesis of substituted cycloalkylamines. Furthermore, natural transaminase fusion enzymes are being explored for their potential in converting fatty acids and other substrates into amines. nih.gov

Atom Economy and Waste Minimization Principles in this compound Production

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant amounts of waste, like substitution or elimination reactions. rsc.orgrsc.org

The synthesis of this compound via reductive amination of 4-tert-butylcycloheptanone is an example of a reaction with good atom economy. libretexts.org In this process, the atoms from the ketone, the amine source (e.g., ammonia), and the reducing agent (e.g., hydrogen) are largely incorporated into the final product and a simple co-product like water. Catalytic hydrogenation is particularly atom-economical as it involves the addition of a hydrogen molecule across a double bond. youtube.com

To illustrate the concept of atom economy, consider the synthesis of ethylamine (B1201723) from bromoethane (B45996) and ammonia. The desired product is ethylamine (molar mass ~45 g/mol ), and the byproduct is ammonium bromide (molar mass ~98 g/mol ). The total mass of the products is 143 g/mol . The atom economy is calculated as (mass of desired product / total mass of products) * 100, which in this case is approximately 31.5%. youtube.com By choosing synthetic routes with higher atom economy, such as direct amination or catalytic processes, the production of this compound can be made more sustainable and cost-effective. rsc.orgacs.org

Conformational Analysis and Stereochemical Elucidation of 4 Tert Butylcycloheptan 1 Amine

Configurational Isomerism and Stereoisomeric Relationships (cis/trans, R/S)

4-Tert-butylcycloheptan-1-amine possesses two stereocenters, at the C1 (bearing the amine group) and C4 (bearing the tert-butyl group) positions. This results in the existence of stereoisomers. The relationship between the substituents gives rise to diastereomers, designated as cis (where both groups are on the same face of the ring) and trans (where they are on opposite faces). Furthermore, each of these diastereomers exists as a pair of enantiomers, defined by the (R/S) configuration at the two chiral centers.

The synthesis of this compound typically results in a mixture of its cis and trans diastereomers. A common synthetic route involves the reductive amination of 4-tert-butylcycloheptanone (B1266959). This process, however, is often not stereoselective and produces a mixture of the two diastereomeric pairs of enantiomers.

To study the individual properties of these isomers, their separation is essential. The distinct physical properties of diastereomers, such as boiling point, melting point, and solubility, allow for their separation using standard laboratory techniques.

Key Separation Techniques:

Fractional Crystallization: This classic technique can be employed if one diastereomer forms crystals more readily or has significantly different solubility than the other.

Column Chromatography: Silica gel or alumina (B75360) column chromatography is a highly effective method for separating diastereomers on a preparative scale. The different polarities of the cis and trans isomers lead to differential retention on the stationary phase, allowing for their isolation.

High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative separations, HPLC offers superior resolution. The use of polysaccharide-based chiral stationary phases, such as those derived from cellulose, has proven effective in separating diastereomers of similar amino compounds. researchgate.net The separation is influenced by the choice of mobile phase, particularly the nature and concentration of alcohol modifiers. researchgate.net

Determining the enantiomeric excess (e.e.), a measure of the purity of a specific enantiomer in a mixture, is critical in stereoselective synthesis and analysis. Several advanced analytical methods are available for this purpose. rsc.org These techniques typically involve converting the enantiomeric mixture into a pair of diastereomeric complexes in situ or separating them on a chiral stationary phase. acs.orgacs.org

| Method | Principle | Key Features & Advantages | Reference |

|---|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | Provides accurate measurement of enantiomeric purity; expensive chiral columns are required. | rsc.org |

| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | A chiral solvating agent (e.g., BINOL derivatives) is added to the NMR sample, forming transient diastereomeric complexes with the amine enantiomers. These complexes exhibit distinct chemical shifts. | Rapid and simple protocol; allows for direct observation and quantification of enantiomers without physical separation. | rsc.orgacs.org |

| Circular Dichroism (CD) Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary (e.g., an iron(II)-imine complex) that exhibit different CD signals. | A highly sensitive method for determining the e.e. of unknown concentrations of chiral amines by creating calibration curves. | nih.gov |

| Fluorescence-Based Assays | Dynamic self-assembly with fluorescent ligands to form diastereomeric complexes with distinct fluorescence wavelengths or intensities. | Sensitive, robust, and suitable for high-throughput screening; not sensitive to common impurities. | nih.gov |

Conformational Dynamics of the Cycloheptane (B1346806) Ring

The seven-membered cycloheptane ring is significantly more flexible than its six-membered counterpart, cyclohexane (B81311). It exists in a dynamic equilibrium between several conformations, primarily in the twist-chair and twist-boat families. researchgate.net

Unlike cyclohexane, which has a clear and stable chair conformation, cycloheptane's conformational landscape is more complex. Theoretical and experimental studies have identified two main families of conformations:

Twist-Chair (TC): This is generally considered the most stable conformation for cycloheptane and its derivatives. researchgate.netresearchgate.net It possesses a C2 axis of symmetry.

Twist-Boat (TB): This conformation is slightly higher in energy than the twist-chair.

Chair (C) and Boat (B): These more symmetrical conformations are typically transition states for the interconversion between twist-chair and twist-boat forms, rather than stable minima. researchgate.netscispace.com

The energy differences between these conformations are small, leading to a highly mobile ring that rapidly interconverts between various forms at room temperature. biomedres.us

The large and bulky tert-butyl group plays a crucial role in dictating the conformational preferences of the cycloheptane ring. Due to its significant steric demand, a tert-butyl group strongly disfavors axial-like positions, which would lead to severe steric clashes. libretexts.orglibretexts.org This effect, often termed a "conformational lock," significantly influences the equilibrium. chemistryschool.net

trans-4-Tert-butylcycloheptan-1-amine: In the trans isomer, the ring can adopt a twist-chair conformation where both the large tert-butyl group and the smaller amine group occupy sterically favorable equatorial-like positions. This arrangement minimizes steric strain, making the twist-chair the overwhelmingly preferred conformation for the trans isomer.

cis-4-Tert-butylcycloheptan-1-amine: The cis isomer presents a more complex situation. In a standard twist-chair conformation, it is impossible for both substituents to occupy equatorial-like positions simultaneously. One group must adopt a less stable axial-like position. Given the extreme steric bulk of the tert-butyl group, forcing it into an axial position is highly energetically unfavorable. libretexts.org Analogous to the well-studied cis-1,4-di-tert-butylcyclohexane, which is forced out of a chair and into a twist-boat conformation to alleviate steric strain, cis-4-tert-butylcycloheptan-1-amine is also expected to favor a twist-boat conformation. upenn.eduupenn.edunih.gov This allows both bulky groups to be placed in positions that minimize destabilizing transannular interactions.

| Isomer | Predicted Dominant Conformation | Reasoning | Reference |

|---|---|---|---|

| trans-4-Tert-butylcycloheptan-1-amine | Twist-Chair (TC) | Allows both the tert-butyl and amine groups to occupy favorable equatorial-like positions, minimizing steric strain. | libretexts.org |

| cis-4-Tert-butylcycloheptan-1-amine | Twist-Boat (TB) | A standard twist-chair would force one bulky group into an unfavorable axial-like position. The twist-boat conformation better accommodates both groups, reducing overall steric strain. | upenn.edunih.gov |

The orientation of the amine group and the phenomenon of nitrogen inversion further contribute to the molecule's dynamic nature.

Amine Group Orientation: In the preferred twist-chair conformation of the trans isomer, the amine group will occupy an equatorial-like position to minimize steric interactions. In the twist-boat conformation of the cis isomer, the positions are described as pseudo-axial or pseudo-equatorial, and the amine group will adopt the most sterically accessible of these. The orientation of a substituent can be influenced by its electronic properties, with electron-donating groups like amines generally affecting the stability of adjacent atoms. lumenlearning.comlibretexts.orgyoutube.com

Nitrogen Inversion: The nitrogen atom in the amine group is trigonal pyramidal and undergoes rapid inversion at room temperature, where the lone pair of electrons and the three attached groups (C, H, H) "flip" through a planar transition state. stackexchange.com This process interconverts the two enantiomeric forms of the nitrogen atom. The energy barrier for nitrogen inversion in cyclic amines is influenced by factors such as the C-N-C bond angle and ring strain. nih.govacs.org For simple cyclic amines, these barriers are typically low, in the range of 6-10 kcal/mol, allowing for rapid inversion at ambient temperatures. stackexchange.comacs.org

Intramolecular Hydrogen Bonding and Steric Interactions

The presence of both a hydrogen bond donor (the amine group) and a bulky alkyl group (the tert-butyl group) on the cycloheptane ring of this compound leads to a complex interplay of intramolecular forces that significantly influence its conformational landscape.

Intramolecular hydrogen bonding, the formation of a hydrogen bond between the amine group's hydrogen atom and its own nitrogen atom or another part of the molecule, is a possibility that can stabilize certain conformations. In the case of this compound, the primary amine group (-NH₂) can potentially form a weak intramolecular hydrogen bond. However, the geometric constraints of the cycloheptane ring make the formation of a strong, linear hydrogen bond challenging. The likelihood and strength of such an interaction are highly dependent on the specific conformation of the ring and the relative orientation of the amine group. In nonpolar solvents, the propensity for intramolecular hydrogen bond formation is generally higher as it shields the polar amine group from the nonpolar environment. rsc.org

The dominant force governing the conformation of this compound is steric hindrance. The tert-butyl group is exceptionally bulky and exerts a strong preference for occupying a position that minimizes its steric interactions with the rest of the molecule. In cyclohexane systems, a tert-butyl group strongly favors an equatorial position to avoid 1,3-diaxial interactions. libretexts.org While the conformational analysis of cycloheptane is more complex with multiple low-energy conformations like the twist-chair and twist-boat, the same principle applies. The tert-butyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. spcmc.ac.inchegg.com This steric demand of the tert-butyl group will likely force the cycloheptane ring into a conformation that can accommodate this bulky substituent, even if it is not the lowest energy conformation for an unsubstituted cycloheptane.

The interplay between the weak potential for intramolecular hydrogen bonding and the strong steric demands of the tert-butyl group results in a conformational equilibrium that favors structures minimizing steric repulsion, while potentially being influenced by subtle stabilizing hydrogen bond interactions.

| Interaction | Description | Consequence for this compound |

| Intramolecular Hydrogen Bonding | Potential for a weak N-H···N interaction within the amine group or with the ring. | May offer minor stabilization to specific conformations, particularly in nonpolar environments. |

| Steric Hindrance | Repulsive forces between the bulky tert-butyl group and the cycloheptane ring hydrogens. | The dominant factor, forcing the tert-butyl group into a pseudo-equatorial position and dictating the overall ring conformation. |

Intermolecular Interactions and Supramolecular Structures

Beyond the intramolecular forces that define the shape of a single molecule, intermolecular interactions govern how molecules of this compound interact with each other and with other molecules to form larger, organized assemblies. These interactions are fundamental to the material properties of the compound in the solid and liquid states.

Co-crystallization Studies and Hydrogen Bonding Networks

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining two or more different molecular components in a stoichiometric ratio within the same crystal lattice. rsc.orgnih.govresearchgate.net For this compound, the primary amine group is a key functional group for forming co-crystals, as it can act as a strong hydrogen bond donor.

In co-crystallization studies, this compound could be combined with a variety of "co-formers," molecules that possess hydrogen bond acceptor groups, such as carboxylic acids, amides, or other nitrogen-containing heterocycles. nih.govoup.com The formation of robust hydrogen bonds between the amine group of this compound and the co-former is a primary driving force for co-crystal formation. nih.gov The resulting crystal structure would feature a network of hydrogen bonds holding the two components together.

| Co-former Functional Group | Potential Hydrogen Bond Motif |

| Carboxylic Acid (-COOH) | N-H···O=C |

| Amide (-CONH₂) | N-H···O=C and N-H···N |

| Pyridine (B92270) | N-H···N |

Self-Assembly Principles and Architecture Formation involving this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, the primary amine group provides the directional hydrogen bonding capability necessary to drive self-assembly processes. researchgate.netresearchgate.net

In the pure solid state, molecules of this compound would likely self-assemble through intermolecular N-H···N hydrogen bonds, forming chains or more complex three-dimensional networks. mdpi.com The bulky tert-butyl groups would be arranged to minimize steric clashes, likely leading to a packing arrangement where these groups are segregated into hydrophobic domains within the crystal lattice.

The principles of self-assembly can also be extended to the formation of more complex supramolecular architectures. For instance, in solution, this compound could potentially form aggregates or micelles, particularly at interfaces, with the polar amine groups oriented towards a polar phase and the nonpolar tert-butyl and cycloheptyl groups oriented towards a nonpolar phase. The balance between the hydrogen bonding of the amine groups and the hydrophobic interactions of the alkyl parts would dictate the size and shape of the resulting assemblies. Such self-assembly is a key principle in the formation of various nanostructures from cyclic peptides and other amphiphilic molecules. rsc.orgacs.orgnih.gov

Reactivity Profiles and Advanced Derivatization of 4 Tert Butylcycloheptan 1 Amine

Reactions at the Amine Functionality

The lone pair of electrons on the nitrogen atom of 4-Tert-butylcycloheptan-1-amine governs its nucleophilicity and basicity, making the amine group the primary site for a variety of chemical reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation of primary amines, including what would be expected for this compound, involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, such as reaction with alkyl halides or reductive amination. The bulky tert-butyl group on the cycloheptane (B1346806) ring is expected to exert significant steric hindrance, which would likely influence the rate and extent of N-alkylation. For instance, mono-alkylation might be favored over di-alkylation due to the increasing steric congestion around the nitrogen center. nih.govresearchgate.net Catalytic methods employing transition metals like ruthenium or iridium have been developed for the N-alkylation of amines with alcohols, offering a greener alternative to traditional methods. nih.gov

N-Acylation , the reaction of the amine with an acylating agent such as an acyl chloride or anhydride, would lead to the formation of the corresponding amide. researchgate.netresearchgate.netgoogle.com This reaction is generally robust and less sensitive to steric hindrance compared to N-alkylation. The resulting amide would feature the 4-tert-butylcycloheptyl moiety attached to the nitrogen of the amide bond. The specific conditions for such a reaction would likely involve a base to neutralize the acid byproduct.

Table 1: Hypothetical N-Alkylation and N-Acylation Reactions of this compound

| Reactant | Reagent | Product Type | Expected Observations |

| This compound | Methyl Iodide | N-Methylated amine | Potential for mono- and di-methylation, with the ratio depending on reaction conditions. |

| This compound | Acetyl Chloride | N-Acetylated amide | Likely to proceed efficiently to the mono-acylated product. |

| This compound | Benzaldehyde, NaBH₃CN | N-Benzylated amine | Reductive amination would yield the N-benzyl derivative. |

Formation of Imines, Enamines, and Schiff Bases

The reaction of primary amines with aldehydes or ketones leads to the formation of imines , also known as Schiff bases . wikipedia.orgnih.govmasterorganicchemistry.comnih.govyoutube.comkhanacademy.orgyoutube.com In the case of this compound, reaction with an aldehyde or ketone would result in a new compound containing a C=N double bond, where the nitrogen is substituted with the 4-tert-butylcycloheptyl group. This condensation reaction is typically reversible and often requires acid catalysis and the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comyoutube.com

Enamines are typically formed from the reaction of secondary amines with carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org Since this compound is a primary amine, it would not directly form a stable enamine. However, derivatives of this amine, where the nitrogen is first mono-alkylated to a secondary amine, could then undergo reaction with an enolizable aldehyde or ketone to form an enamine.

Table 2: Hypothetical Imine Formation from this compound

| Carbonyl Compound | Product | Class of Compound |

| Benzaldehyde | N-(4-tert-butylcycloheptylidene)aniline | Imine (Schiff Base) |

| Acetone | N-(4-tert-butylcycloheptyl)propan-2-imine | Imine |

| Cyclohexanone (B45756) | 1-(4-tert-butylcycloheptylamino)cyclohex-1-ene (from a secondary amine derivative) | Enamine |

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. youtube.comyoutube.comyoutube.com In a hypothetical scenario, this compound could be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to form N-aryl derivatives. The steric bulk of the 4-tert-butylcycloheptyl group might necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle and achieve good yields.

Stereoselective Transformations of this compound

The stereochemistry of the cycloheptane ring, which can exist in various conformations, and the presence of a stereocenter at the carbon bearing the amine group (if the substitution pattern allows for it), could play a crucial role in directing the stereochemical outcome of reactions. However, no specific studies on the stereoselective transformations of this compound have been found in the literature. The following sections are therefore speculative.

Diastereoselective Reactions Guided by Amine Stereochemistry

Assuming a chiral form of this compound were available, its inherent stereochemistry could influence the diastereoselectivity of subsequent reactions. For example, in acylation reactions with a chiral acylating agent, a pair of diastereomers would be formed, potentially in unequal amounts, a process known as kinetic resolution. The chiral amine could also act as a chiral auxiliary, directing the approach of a reagent to a prochiral center in a substrate.

Enantioselective Transformations of Derivatives

Derivatives of this compound, particularly those that are chiral, could be employed as ligands in enantioselective catalysis. For instance, a chiral Schiff base derived from this amine and a salicylaldehyde (B1680747) derivative could coordinate to a metal center, creating a chiral environment that could induce enantioselectivity in a variety of transformations, such as reductions or additions to prochiral substrates.

Synthesis of Structurally Diversified Derivatives

The primary amine functionality of this compound serves as a versatile anchor for the synthesis of a wide array of structurally diverse derivatives. The nucleophilic nature of the nitrogen atom allows for facile reactions with various electrophilic partners, leading to the formation of amides, carbamates, ureas, and other important structural motifs.

Amide, Carbamate (B1207046), and Urea Synthesis

The synthesis of amides, carbamates, and ureas from this compound involves well-established acylation and related reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the physicochemical properties of a lead compound.

Amide Synthesis: Amides of this compound can be readily prepared through several standard methods. The most common approach involves the acylation of the amine using an activated carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. fishersci.co.uk This method, a variation of the Schotten-Baumann reaction, is efficient for a wide range of acylating agents. fishersci.co.uk Alternatively, direct coupling of a carboxylic acid with the amine is achieved using peptide coupling reagents. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) activate the carboxylic acid to facilitate nucleophilic attack by the amine. nih.gov

Carbamate Synthesis: Carbamate derivatives are typically synthesized by reacting this compound with chloroformates (e.g., ethyl chloroformate) or by trapping an in-situ generated isocyanate with an alcohol. organic-chemistry.orgorganic-chemistry.org Another effective method is the reaction with dicarbonates, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), which yields the corresponding Boc-protected amine, a stable carbamate derivative. The Curtius rearrangement of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol, also provides a route to carbamates. organic-chemistry.org

Urea Synthesis: Substituted ureas featuring the 4-tert-butylcycloheptyl scaffold can be synthesized by reacting the primary amine with an isocyanate. For symmetrical ureas, phosgene (B1210022) or a phosgene equivalent can be used. Unsymmetrical ureas are accessible through the reaction of this compound with a diverse range of isocyanates or by a one-pot synthesis from Boc-protected amines. organic-chemistry.org The Hofmann rearrangement of primary amides can generate an isocyanate intermediate in situ, which then reacts with an amine to form a urea. organic-chemistry.org

Table 1: Examples of Amide, Carbamate, and Urea Derivatives of this compound

| Derivative Type | Reagent Example | Product Name |

| Amide | Acetyl Chloride | N-(4-tert-butylcycloheptyl)acetamide |

| Amide | Benzoyl Chloride | N-(4-tert-butylcycloheptyl)benzamide |

| Carbamate | Ethyl Chloroformate | Ethyl (4-tert-butylcycloheptyl)carbamate |

| Urea | Phenyl Isocyanate | 1-(4-tert-butylcycloheptyl)-3-phenylurea |

Sulfonamide and Phosphoramide (B1221513) Analogues

Expanding the structural diversity beyond carboxamide derivatives, sulfonamides and phosphoramides represent important classes of compounds with unique chemical and biological properties.

Sulfonamide Synthesis: The reaction of this compound with a sulfonyl chloride in the presence of a base is the most direct method for preparing the corresponding sulfonamide. This reaction, analogous to the Hinsberg test for amines, proceeds readily with various aromatic and aliphatic sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. The resulting sulfonamides are characterized by the stable sulfur-nitrogen bond. nih.gov

Phosphoramide Synthesis: Phosphoramide analogues can be prepared by reacting this compound with a suitable phosphorus(V) halide, such as phosphoryl chloride (POCl₃) or a substituted chlorophosphate. Stepwise addition of the amine can lead to mono-, di-, or tri-substituted phosphoramide derivatives, depending on the stoichiometry and reaction conditions. These compounds are phosphorus analogues of amides and are of interest for their potential as enzyme inhibitors or ligands.

Table 2: Synthesis of Sulfonamide and Phosphoramide Derivatives

| Derivative Type | Reagent Example | Product Name |

| Sulfonamide | p-Toluenesulfonyl Chloride | N-(4-tert-butylcycloheptyl)-4-methylbenzenesulfonamide |

| Sulfonamide | Methanesulfonyl Chloride | N-(4-tert-butylcycloheptyl)methanesulfonamide |

| Phosphoramide | Phenyl Dichlorophosphate | Phenyl N,N'-bis(4-tert-butylcycloheptyl)phosphorodiamidate |

Cycloaddition Products Involving the Amine or its Derivatives

While primary amines themselves are not typical substrates for cycloaddition reactions, their derivatives, such as imines or enamines, are highly valuable precursors for constructing complex cyclic and heterocyclic systems.

This compound can be converted into an imine (a Schiff base) through condensation with an aldehyde or ketone. The resulting imine contains a carbon-nitrogen double bond that can participate in various cycloaddition reactions. For example, imines can act as dienophiles or heterodienes in [4+2] cycloadditions (Diels-Alder reactions) to form six-membered nitrogen-containing heterocycles. libretexts.org They can also undergo [3+2] cycloadditions with suitable 1,3-dipoles or participate in photochemical [2+2] cycloadditions to yield four-membered rings. libretexts.orgnih.gov

A potential reaction pathway involves the condensation of this compound with an α,β-unsaturated aldehyde, like acrolein, to form a conjugated imine. This aza-diene can then react with a dienophile, such as maleic anhydride, in a hetero-Diels-Alder reaction to construct a complex polycyclic architecture in a single step. The development of dearomative cycloaddition reactions has further expanded the scope, allowing for the synthesis of complex scaffolds from simple aromatic precursors. nih.gov

Table 3: Potential Cycloaddition Pathway via an Imine Derivative

| Step | Reaction Description | Intermediate/Product Example |

| 1 | Imine Formation | Condensation of this compound with cinnamaldehyde (B126680) to form N-(4-tert-butylcycloheptyl)-1-phenylprop-2-en-1-imine. |

| 2 | [4+2] Cycloaddition | Reaction of the resulting imine (as aza-diene) with N-phenylmaleimide (dienophile) to yield a substituted piperidine (B6355638) ring system. |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for elucidating the intricate structural details of 4-tert-butylcycloheptan-1-amine in solution. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) experiments are crucial for unambiguously assigning signals and understanding spatial relationships.

2D NMR Experiments (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are fundamental in piecing together the molecular puzzle of this compound by mapping out correlations between different nuclei. princeton.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. youtube.comsdsu.edu For this compound, COSY spectra would show cross-peaks between the proton on the carbon bearing the amine group (C1) and the adjacent methylene (B1212753) protons at C2 and C7. Further correlations would trace the spin systems around the seven-membered ring, helping to assign the protons of the cycloheptyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond connectivity, NOESY reveals through-space proximities (typically within 5 Å). princeton.edu This is particularly powerful for determining the stereochemistry, such as the relative orientation (cis/trans) of the tert-butyl group and the amine group. For instance, a NOESY cross-peak between the protons of the tert-butyl group and the axial proton at C1 would suggest a specific conformational preference.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). epfl.chsdsu.edu It simplifies the complex ¹H and ¹³C spectra by spreading them into two dimensions, allowing for the straightforward assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). youtube.comsdsu.edu This is invaluable for identifying quaternary carbons, such as the one in the tert-butyl group and the carbon it is attached to on the cycloheptane (B1346806) ring (C4). Correlations from the tert-butyl protons to C4 and its neighboring carbons would definitively place the bulky group on the ring.

A hypothetical table of expected 2D NMR correlations for a specific isomer of this compound is presented below to illustrate the power of these techniques.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |

| H1 | H2, H7 | C1 | C2, C3, C7 | H2 (axial), H7 (axial) |

| H4 | H3, H5 | C4 | C2, C3, C5, C6, t-Bu C, t-Bu CH₃ | t-Bu protons |

| t-Bu protons | - | t-Bu CH₃ | C4, t-Bu C | H4 |

Dynamic NMR Spectroscopy for Conformational Exchange Dynamics

The seven-membered ring of cycloheptane is conformationally flexible, capable of existing in several chair and boat forms that can interconvert. The presence of a bulky tert-butyl group on the ring of this compound influences this conformational equilibrium. Dynamic NMR (DNMR) spectroscopy is the technique used to study these exchange processes. nih.govnih.gov

By acquiring NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, where the conformational exchange is rapid on the NMR timescale, the spectra show averaged signals. As the temperature is lowered, the rate of interconversion slows down. If the exchange rate becomes slow enough, separate signals for the individual conformers may be observed. nih.govresearchgate.net From the analysis of the line shapes and coalescence temperatures, it is possible to calculate the energy barriers (activation free energy, ΔG‡) for processes like ring inversion. nih.gov This provides critical information on the conformational stability and flexibility of the molecule. utoronto.ca

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the m/z value of an ion to a very high degree of accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact molecular formula of this compound. By comparing the experimentally measured exact mass with the calculated masses of potential formulas, one can unambiguously confirm its elemental composition.

| Molecular Formula | Calculated Monoisotopic Mass |

| C₁₁H₂₃N | 169.1830 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. For an amine like this compound, characteristic fragmentation patterns would be expected. libretexts.org

A primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. Another common fragmentation is the loss of the bulky tert-butyl group.

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Neutral Loss |

| 170.2 ([M+H]⁺) | Loss of ammonia (B1221849) | 153.2 | NH₃ |

| 170.2 ([M+H]⁺) | Loss of tert-butyl group | 113.1 | C₄H₉ |

| 170.2 ([M+H]⁺) | Alpha-cleavage | 142.2 | C₂H₄ |

X-ray Crystallography for Absolute and Relative Configuration Determination

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in a single crystal. This technique yields the absolute and relative configuration of chiral centers and the preferred conformation of the molecule in the solid state. thieme-connect.de

For this compound, which has a chiral center at C1 (and potentially C4 depending on the ring conformation), forming a suitable crystalline salt with a chiral acid would allow for the determination of its absolute configuration. The diffraction pattern of X-rays passing through the crystal provides an electron density map from which a model of the molecule can be built. This model reveals bond lengths, bond angles, and torsional angles with high precision, offering a definitive picture of the molecule's solid-state conformation and the relative orientation of the amine and tert-butyl substituents.

Single-Crystal X-ray Diffraction Analysis of this compound and its Salts/Derivatives

Although a crystal structure for this compound is not publicly available, the analysis of related structures provides a clear indication of the data that would be obtained. For instance, the crystal structure of cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone was determined to be in the triclinic space group P-1. researchgate.net Such an analysis provides precise cell parameters (a, b, c, α, β, γ) and the volume of the unit cell. researchgate.net Similarly, the crystal structure of a naphthoquinone imine derivative was solved in the monoclinic P21/c space group. researchgate.net

The data obtained from an SC-XRD experiment for a derivative of this compound would be presented in a crystallographic data table. An illustrative example of such a table is provided below, based on data for a different compound.

Table 1: Illustrative Crystallographic Data for a Crystalline Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₁NO₅S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3395(9) |

| b (Å) | 11.103(1) |

| c (Å) | 11.391(1) |

| α (°) | 107.933(9) |

| β (°) | 95.12(1) |

| γ (°) | 99.96(1) |

| Volume (ų) | 859.8 |

| Z | 2 |

This data is for cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone and is presented for illustrative purposes only. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD data allows for a detailed analysis of the crystal packing, which describes how molecules are arranged in the crystal lattice. This arrangement is governed by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting and controlling the physical properties of a solid, including its melting point, solubility, and stability.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. crystallography.netcrystallography.net This method maps the regions of close contact between neighboring molecules, providing a fingerprint of the intermolecular interactions. For example, in the crystal structure of a substituted dihydroquinolin-2(1H)-one, Hirshfeld analysis revealed that O···H/H···O, N···H/H···N, and C(π)···C(π) interactions were the most significant contributors to the crystal packing. crystallography.net

For this compound, the primary amine group would be expected to act as a hydrogen bond donor, while the nitrogen atom could also act as a hydrogen bond acceptor. The bulky tert-butyl group would likely influence the crystal packing through steric hindrance and van der Waals interactions. The analysis of these interactions would provide a deeper understanding of the supramolecular assembly of this compound in the solid state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are particularly valuable for determining the absolute configuration of chiral compounds in solution. ugr.es

For a chiral derivative of this compound, ECD spectroscopy would measure the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers, the absolute configuration can be confidently assigned. ugr.es

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is also characteristic of the stereochemistry of the molecule. Both ECD and ORD are powerful, non-destructive techniques for stereochemical elucidation. ugr.es

While no specific chiroptical data for derivatives of this compound are available, the application of these techniques to other chiral molecules, such as t-butanesulfinamide, has proven to be highly effective in establishing their absolute configuration and predominant conformations in solution. ugr.es

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone |

| Naphthoquinone imine derivative |

| Substituted dihydroquinolin-2(1H)-one |

Computational and Theoretical Investigations on 4 Tert Butylcycloheptan 1 Amine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular properties. For a molecule such as 4-tert-butylcycloheptan-1-amine, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model its behavior with high accuracy. DFT, in particular, provides a balance between computational cost and accuracy, making it a common choice for molecules of this size. Ab initio methods, while more computationally intensive, can offer even higher accuracy for specific properties.

A primary application of quantum chemical calculations is the detailed analysis of a molecule's electronic structure. For this compound, these calculations would reveal the distribution of electron density, highlighting the polar nature of the carbon-nitrogen bond in the amine group and the nonpolar character of the hydrocarbon framework.

Key parameters that would be determined include:

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, a key feature of the amine group's basicity and nucleophilicity. The LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an estimate of the molecule's chemical reactivity and kinetic stability.

Atomic Charges: Methods such as Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would quantify the electron-withdrawing effect of the nitrogen atom and provide a detailed picture of the charge distribution across the cycloheptane (B1346806) ring and the tert-butyl group.

Bonding Analysis: The nature of the chemical bonds (e.g., C-N, C-C, C-H) would be analyzed in terms of their strength, polarity, and orbital contributions.

Quantum chemical calculations are routinely used to predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, this would involve optimizing the molecule's geometry and then using methods like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding tensors for each nucleus. These predictions are invaluable for assigning peaks in an experimental spectrum, especially for a conformationally flexible molecule like a cycloheptane derivative.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. nih.gov Each calculated frequency corresponds to a specific molecular motion (e.g., N-H stretching, C-H bending, ring deformations). These theoretical spectra are critical for interpreting experimental vibrational data and confirming the presence of specific functional groups and conformational isomers. nih.gov

The seven-membered ring of cycloheptane is known for its conformational complexity, existing in a dynamic equilibrium between several low-energy forms, such as the twist-chair and twist-boat. The presence of a bulky tert-butyl group at the C4 position and an amine group at the C1 position introduces significant steric and electronic constraints that dictate the preferred conformations.

A computational study would involve:

Systematic Conformational Search: Identifying all possible chair, boat, and twist conformations of the this compound ring.

Geometry Optimization: Using DFT or ab initio methods to find the lowest energy geometry for each identified conformer.

Energy Calculation: Determining the relative electronic and Gibbs free energies of each conformer to identify the most stable structures and their populations at thermal equilibrium. The bulky tert-butyl group is expected to strongly favor a pseudo-equatorial position to minimize steric strain. The orientation of the amine group (pseudo-axial vs. pseudo-equatorial) would also significantly impact stability.

The expected output of such an analysis would be a potential energy surface mapping the relative stabilities of all conformers.

| Parameter | Description |

| Relative Energy (kcal/mol) | The energy of a conformer relative to the most stable conformer. |

| Dihedral Angles (°) | Key angles defining the shape of the cycloheptane ring. |

| Axial/Equatorial Position | The orientation of the tert-butyl and amine substituents. |

| Boltzmann Population (%) | The predicted percentage of each conformer at a given temperature. |

Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. An MD simulation of this compound would model the atomic motions based on a classical force field, allowing for the observation of conformational changes in real-time.

Key insights from MD simulations would include:

Conformational Interconversion: Observing the transitions between different twist-chair and twist-boat conformations, and determining the energy barriers and timescales for these changes.

Solvent Effects: Simulating the molecule in an explicit solvent (like water or chloroform) to understand how solvent molecules interact with the amine group through hydrogen bonding and how these interactions influence the conformational equilibrium and dynamics of the cycloheptane ring.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical chemistry can be used to map the entire energy profile of a chemical reaction, providing a detailed understanding of the mechanism. For reactions involving this compound, such as its action as a nucleophile or a base, computational methods would be used to locate the transition state structure—the highest energy point along the reaction coordinate.

By calculating the energy of the reactants, transition state, and products, one can determine the activation energy barrier, which is directly related to the reaction rate. This approach could be used to understand, for example, the mechanism of its synthesis or its reactivity towards various electrophiles.

Molecular Modeling of Interactions in Non-Biological Contexts (e.g., Ligand-Substrate Interactions in Catalysis)

Amines are frequently used as ligands in metal-based catalysis or as organocatalysts. Molecular modeling can be used to study how this compound might interact with other molecules in such a context. For instance, if used as a ligand for a metal catalyst, modeling could predict the geometry of the resulting metal complex, the strength of the metal-nitrogen bond, and how the bulky tert-butyl group influences the steric environment around the catalytic center, which in turn would affect the selectivity and activity of the catalyst. These models are crucial for the rational design of new catalytic systems.

Applications of 4 Tert Butylcycloheptan 1 Amine in Synthetic Chemistry and Materials Science

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and conformational rigidity of the 4-tert-butylcycloheptan-1-amine framework make it an attractive starting material for the synthesis of enantiomerically pure complex molecules. The tert-butyl group acts as a conformational lock, influencing the stereochemical outcome of reactions at other positions of the cycloheptane (B1346806) ring.

Scaffolds for Complex Molecular Architectures

In the field of medicinal chemistry and drug discovery, the development of novel molecular scaffolds is crucial for exploring new chemical space. The rigid structure of this compound provides a robust platform for the construction of intricate three-dimensional molecules. Its amine functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the attachment of various pharmacophores and the elaboration into more complex structures. The defined stereochemistry of the cycloheptane ring, influenced by the bulky tert-butyl group, can be effectively transferred to new stereocenters during a synthetic sequence, which is a key principle in asymmetric synthesis.

Ligand in Homogeneous and Heterogeneous Catalysis

The lone pair of electrons on the nitrogen atom of this compound allows it to function as a ligand, coordinating to metal centers to form catalysts. The steric bulk and chirality of the ligand can play a crucial role in controlling the activity and selectivity of the catalytic system.

Organocatalytic Applications

While the primary application of chiral amines in organocatalysis often involves their conversion into more complex catalytic species, the fundamental amine functionality of this compound allows it to participate in a range of organocatalytic transformations. For instance, it can act as a base catalyst or be derivatized to form iminium or enamine intermediates, which are key in many asymmetric organocatalytic reactions. The steric hindrance provided by the tert-butyl group can influence the facial selectivity of reactions involving these intermediates.

Chiral Ligands for Asymmetric Metal-Catalyzed Reactions

The development of chiral ligands is paramount for enantioselective metal-catalyzed reactions. This compound can be elaborated into more complex chiral ligands, such as Schiff bases, phosphine-amines, or diamines. When these ligands coordinate to a metal center (e.g., rhodium, iridium, palladium), they create a chiral environment around the metal. This chiral pocket can effectively differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The steric bulk of the tert-butyl group is instrumental in creating a well-defined and effective chiral pocket.

| Catalyst System | Reaction Type | Enantiomeric Excess (ee %) |

| [Rh(COD)(4-t-Bu-cycloheptyl-diamine)]BF4 | Asymmetric Hydrogenation | >95 |

| [Ir(COD)(4-t-Bu-cycloheptyl-phosphine-amine)]BARF | Asymmetric Isomerization | >90 |

| [Pd(4-t-Bu-cycloheptyl-Schiff-base)2]Cl2 | Asymmetric Allylic Alkylation | >92 |

This table represents hypothetical data for illustrative purposes, as specific catalytic data for ligands derived directly from this compound is not extensively documented in publicly available literature.

Component in Advanced Materials Development

The unique structural and chemical properties of this compound also lend themselves to the field of materials science. Its incorporation into polymeric or supramolecular structures can impart desirable characteristics such as thermal stability, chirality, and specific recognition capabilities. For example, it can be used as a monomer in the synthesis of chiral polymers. These polymers may have applications in chiral chromatography as the stationary phase for the separation of enantiomers, or in the development of chiroptical materials with specific responses to polarized light. Furthermore, the amine group can be functionalized to attach the molecule to surfaces, leading to modified materials with tailored properties for applications in sensing or catalysis.

Polymer and Copolymer Synthesis

The introduction of bulky aliphatic groups like the 4-tert-butylcycloheptyl moiety into polymer backbones can significantly influence their physical and chemical properties. While direct studies on polymers derived from this compound are not available, the use of analogous structures, such as those containing 4-tert-butylphenyl or 4-tert-butyltriphenylamine units, in high-performance polymers like polyamides and polyimides offers valuable insights.

The primary amine functionality of this compound allows it to be a versatile monomer in step-growth polymerization. It can react with dicarboxylic acids, acyl chlorides, or dianhydrides to form polyamides and polyimides, respectively. The bulky, non-polar tert-butylcycloheptyl group is expected to impart several key characteristics to the resulting polymers:

Increased Solubility: The sterically demanding nature of the tert-butyl group disrupts close chain packing, which can reduce intermolecular forces and enhance the solubility of otherwise rigid polymer chains in organic solvents. This is a significant advantage for polymer processing and film casting.

Modified Thermal Properties: The introduction of a bulky side group can affect the glass transition temperature (Tg) and thermal stability of polymers. For instance, a novel aromatic polyimide containing a 4-tert-butyl group demonstrated good solubility and could be cast into a flexible, transparent film, although its thermal stability was slightly decreased due to the pendant tert-butyl group koreascience.kr. In contrast, polyamides and polyimides functionalized with 4-tert-butyltriphenylamine groups exhibited high glass transition temperatures (282-320 °C) and good thermal stability ntu.edu.tw.

Enhanced Processability: Improved solubility and modified thermal behavior contribute to better processability, allowing for the fabrication of films, fibers, and membranes under milder conditions.

Tailored Mechanical Properties: The incorporation of the cycloaliphatic ring can alter the mechanical properties of the polymer, potentially leading to materials with a unique combination of flexibility and toughness.

In copolymer synthesis, this compound could be used as a comonomer to fine-tune the properties of existing polymers. For example, its inclusion in a polyamide or polyimide backbone could be a strategy to enhance solubility or modify gas permeability in membrane applications, similar to how tert-butyl groups have been used in copolymers for gas separation membranes to increase resistance to plasticization nih.gov.

Below is a data table summarizing the properties of polymers synthesized with monomers containing a tert-butyl group, which can serve as a reference for the expected properties of polymers derived from this compound.

| Polymer Type | Monomers | Key Properties | Reference |

| Aromatic Polyimide | 4-tert-butyl-1,2-phenylene bis(4-aminobenzoate) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Soluble in NMP, forms flexible and transparent films, slightly decreased thermal stability. | koreascience.kr |

| Aromatic Polyamides | Diamine with 4-tert-butyltriphenylamine group and various aromatic dicarboxylic acids | Readily soluble in polar organic solvents, tough and flexible films, high Tg (282-320 °C), photoluminescent, and electrochromic. | ntu.edu.tw |

| Aromatic Polyimides | Diamine with 4-tert-butyltriphenylamine group and various aromatic tetracarboxylic dianhydrides | Readily soluble in polar organic solvents, tough and flexible films, high Tg, good thermal stability, and electrochromic. | ntu.edu.tw |

Supramolecular Materials and Frameworks (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The well-defined structure and primary amine functionality of this compound make it an intriguing building block for the bottom-up synthesis of supramolecular materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The bulky tert-butylcycloheptyl group can play a crucial role in directing the assembly of these frameworks and defining their porous architecture.

Metal-Organic Frameworks (MOFs):

In the context of MOFs, this compound can be incorporated as a functionalized ligand. The amine group can coordinate to metal centers or, more commonly, the amine can be part of a larger organic linker that coordinates to the metal nodes. The presence of the bulky tert-butylcycloheptyl group can:

Control Pore Size and Topology: The steric hindrance of this group can influence the coordination geometry around the metal centers and the packing of the organic linkers, leading to the formation of frameworks with specific pore sizes and shapes.

Enhance Host-Guest Interactions: The aliphatic, hydrophobic nature of the tert-butylcycloheptyl group can create pockets within the MOF pores that are favorable for the selective binding of non-polar guest molecules.

Improve Stability: The bulky group can shield the framework's backbone, potentially enhancing its chemical and thermal stability.

While no MOFs specifically incorporating this compound have been reported, the general principle of using amine-functionalized linkers is well-established in MOF synthesis google.comrsc.org.

Covalent Organic Frameworks (COFs):

COFs are crystalline porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. The primary amine of this compound makes it a suitable monomer for the synthesis of imine-linked COFs, which are formed through the condensation reaction between amines and aldehydes.

The potential contributions of the 4-tert-butylcycloheptyl moiety to COF properties include:

Modulation of Porosity: The size and shape of the bulky group can be used to engineer the pore dimensions and surface area of the resulting COF. This is a critical parameter for applications in gas storage and separation.

Functionalization of Pore Walls: The tert-butylcycloheptyl groups would line the pores of the COF, creating a specific chemical environment that could be exploited for selective adsorption or catalysis.

The synthesis of COFs often involves the use of amine-containing building blocks, and the introduction of functional groups through these monomers is a common strategy to tailor the properties of the final material nih.govnih.govsemanticscholar.org.

The following table outlines the potential roles of the 4-tert-butylcycloheptyl group in the properties of MOFs and COFs.